molecular formula C65H96N16O12S2 B549328 Depreotide CAS No. 161982-62-3

Depreotide

Numéro de catalogue B549328
Numéro CAS: 161982-62-3
Poids moléculaire: 1357.7 g/mol
Clé InChI: XXXSJQLZVNKRKX-YQRDHHIGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Depreotide is a diagnostic radiopharmaceutical that identifies somatostatin receptor-bearing pulmonary masses in patients presenting with pulmonary lesions on computed tomography and/or chest x-ray who have known malignancy or who are highly suspect for malignancy . It is administered as a peripheral intravenous injection at a single dose of 15 to 20 mCi containing approximately 47µg of Technetium Tc 99m radiolabeled Depreotide peptide .


Synthesis Analysis

Depreotide is a synthetic 10 amino acid peptide . The synthesis of depreotide involves solid-state synthesis of two intermediate peptides on resins. Each bound peptide is then cleaved from the resin, deprotected and purified by preparative HPLC .


Molecular Structure Analysis

Depreotide has a molecular weight of 1357.69 and a chemical formula of C65H96N16O12S2 . The structural formula of Depreotide is provided in the source .


Chemical Reactions Analysis

Depreotide, when complexed with technetium-99m to form (99m)Tc-depreotide, binds somatostatin receptors (SSTRs) with high affinity . The properties of various categories of 99m Tc complexes have been classified according to a set of characteristic metallic functional groups, also called 99m Tc cores or 99m Tc fragments .


Physical And Chemical Properties Analysis

Depreotide is presented as a sterile, freeze-dried powder of depreotide trifluoroacetate (TFA) (47 μg) in 5ml Type I (Ph.Eur) glass vials sealed with grey, siliconised, butyl rubber stoppers .

Applications De Recherche Scientifique

Imaging of Pulmonary Nodules and Lung Cancer

  • Evaluation of Solitary Pulmonary Nodules : Depreotide, when labeled with technetium-99m (Tc-99m), has shown effectiveness in differentiating malignant from benign pulmonary nodules. A multicenter trial indicated a high sensitivity (96.6%) and specificity (73.1%) for this method (Blum, Handmaker, Lister‐James, & Rinne, 2000).
  • Somatostatin Receptor Imaging in Non-Small Cell Lung Cancer : Tc-99m depreotide binds to somatostatin receptor subtypes and is useful for imaging non-small cell lung cancer. Its FDA approval for evaluating solitary pulmonary nodules highlights its clinical significance (Menda & Kahn, 2002).

Imaging in Other Cancers

  • Lymph Node Metastases in Lung Cancer : Tc-99m depreotide scintigraphy has been used to assess regional lymph node metastases in lung cancer patients, with a sensitivity of 99% and negative predictive value of 98%, suggesting its utility in non-invasively evaluating lymph node involvement (Danielsson, Bååth, Svensson, Forslöv, & Kölbeck, 2005).
  • Detection of Renal Cell Carcinoma Metastases : A case report demonstrated the use of Tc-99m depreotide chest SPECT in detecting pulmonary metastases from renal cell carcinoma (Shih, Romero, Timothy, & Milan, 2004).

Applications in Bone Imaging

  • Bone Infection and Inflammation : Tc-99m depreotide scintigraphy can be a complementary method in evaluating bone infection and inflammation, useful in differentiating between benign and malignant bone lesions in lung cancer patients (Papathanasiou et al., 2008).
  • Detection of Bone Metastases in Breast Cancer : When compared with Tc-99m methylenediphosphonate bone scintigraphy, Tc-99m depreotide demonstrated a lower sensitivity but higher specificity in detecting bone metastases in breast cancer patients (Van Den Bossche et al., 2004).

Other Notable Applications

  • Somatostatin Receptor Scintigraphy : Depreotide has been explored for differentiating between malignant and benign lung lesions, showing promise in this area of diagnostic imaging (Bååth, Kölbeck, & Danielsson, 2004).
  • Radioiodine-Negative Thyroid Cancer : Tc-99m depreotide scintigraphy has been evaluated for its feasibility in detecting radioiodine-negative thyroid cancer, potentially offering a complementary diagnostic approach (Rodrigues et al., 2006).

Safety And Hazards

Depreotide is indicated for single use only. Repeat administration must be avoided . As with all injectable medicinal products, anaphylactic or anaphylactoid reactions may occur after administration . Care should be exercised in patients with impaired renal function, due to lower renal excretion and probable increase in exposure to radioactivity .

Propriétés

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSJQLZVNKRKX-YQRDHHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H96N16O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026951
Record name Depreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Depreotide

CAS RN

161982-62-3
Record name Depreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Depreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Depreotide
Reactant of Route 2
Depreotide
Reactant of Route 3
Depreotide
Reactant of Route 4
Depreotide
Reactant of Route 5
Depreotide
Reactant of Route 6
Depreotide

Citations

For This Compound
1,430
Citations
Y Menda, D Kahn - Seminars in nuclear medicine, 2002 - Elsevier
… This article reviews the use of 99mTc depreotide and octreotide in the diagnosis … depreotide scintigraphic findings were concordant in 25 of 34 (74%) patients (Fig 4). 99mTc depreotide …
Number of citations: 142 www.sciencedirect.com
A Halley, A Hugentobler, P Icard, E Porret… - European Journal of …, 2005 - Springer
… depreotide SPECT. A carcinoid tumour not visualised on FDG PET was identified by depreotide … Seven of the ten benign lesions did not reveal tracer uptake on either depreotide SPECT …
Number of citations: 77 link.springer.com
J Blum, H Handmaker, J Lister-James, N Rinne - Chest, 2000 - Elsevier
… Depreotide is such an analog and can be complexed with technetium-99m ( 99m Tc depreotide) for … The results of the larger multicenter phase III study using 99m Tc depreotide to …
Number of citations: 240 www.sciencedirect.com
B Van Den Bossche, S Van Belle… - Journal of Nuclear …, 2006 - Soc Nuclear Med
… sequential 99m Tc-depreotide scintigraphy could enable selection … Patients underwent sequential 99m Tc-depreotide … values of baseline 99m Tc-depreotide scintigraphy for endocrine …
Number of citations: 47 jnm.snmjournals.org
A Schmitt, P Bernhardt, O Nilsson… - Cancer biotherapy & …, 2005 - liebertpub.com
… The uptake of 99mTc-depreotide in normal tissue was higher than for 111In-DTPA-octreotide, both in this study and in a comparison between 99mTcdepreotide and 111In-DTPA-…
Number of citations: 38 www.liebertpub.com
D Kahn, Y Menda, K Kernstine, D Bushnell… - Chest, 2004 - Elsevier
Study objectives The findings from conventional imaging modalities, such as chest CT, are frequently unreliable in patients with lung cancer. This study was designed to compare the …
Number of citations: 57 www.sciencedirect.com
L Galuska, A Leovey, Z Szucs-Farkas… - Nuclear medicine …, 2005 - journals.lww.com
… Similar differences were observed for the 99m Tc-depreotide UA values: the averages in the … similar to that of the more specific 99m Tc-depreotide. There was a good correlation (r= 0.71…
Number of citations: 37 journals.lww.com
RK Grewal, S Dadparvar, QY Jian, CJ Babaria… - The Cancer …, 2002 - journals.lww.com
… Technetium Tc 99m depreotide imaging is a sensitive imaging modality with better specificity and … We recommend a technetium Tc 99m depreotide study for the evaluation of solitary …
Number of citations: 52 journals.lww.com
W Cholewinski, JR Kowalczyk, B Stefaniak… - European Journal of …, 2004 - Springer
… -labelled somatostatin analogue, depreotide, may be useful in … these observations, SRS with depreotide is now considered an … to investigate whether 99m Tc-depreotide can be useful in …
Number of citations: 20 link.springer.com
DL Bushnell, Y Menda, MT Madsen… - Nuclear medicine …, 2004 - journals.lww.com
… depreotide images for three patients with indolent and six with aggressive NHL revealed abnormal 99m Tc-depreotide … sites were detected on 99m Tc-depreotide images. The mean %IA…
Number of citations: 23 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.